molecular formula C11H7FO2 B1454629 2-Fluoro-4-(furan-3-yl)benzaldehyde CAS No. 1342057-65-1

2-Fluoro-4-(furan-3-yl)benzaldehyde

Cat. No.: B1454629
CAS No.: 1342057-65-1
M. Wt: 190.17 g/mol
InChI Key: HXZMWIXIXSDLHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The 4-fluorobenzaldehyde isomer can be synthesized through a halogen-exchange reaction with 4-chlorobenzaldehyde . This reaction replaces the chlorine atom with fluorine, resulting in the desired compound.


Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-(furan-3-yl)benzaldehyde consists of a benzene ring substituted with a fluorine atom at the 2-position and a furan ring attached at the 4-position. The aldehyde group is also present .


Chemical Reactions Analysis

Due to the aldehyde group, 2-fluorobenzaldehyde can participate in various chemical reactions. For instance, it can serve as a synthetic intermediate, and the fluorine can be replaced via oxidation reactions. Additionally, it can be used to create Schiff base compounds through condensation reactions. Schiff bases containing halogenated aromatic rings often exhibit antimicrobial properties .

Scientific Research Applications

Organic Electronics and Electrochromic Properties

2-Fluoro-4-(furan-3-yl)benzaldehyde and its derivatives have been studied for their potential in organic electronics. Research conducted by Çakal et al. (2021) synthesized a series of monomers incorporating fluorinated acceptor moieties with furan as electron-donating groups. These materials were polymerized electrochemically to investigate the effect of donor units on the electrochemical and optical properties. The polymers displayed low bandgap values and exhibited electrochromic properties, indicating potential applications in organic electronics and smart materials Çakal et al., 2021.

Synthesis and Stability of Novel Cations

Naya and Nitta (2000) explored the synthesis and properties of stabilized cations derived from the reactions of benzaldehyde and its substituted variants, including compounds related to this compound. Their study revealed remarkable substituent effects on the conformation and stability of the synthesized cations, contributing valuable insights into the synthesis and design of novel organic compounds with potential applications in various fields of chemistry Naya & Nitta, 2000.

Advances in Heterocyclic Chemistry

Research on the synthesis and E/Z configuration determination of novel derivatives involving furan moieties has demonstrated the versatility of furan-based compounds in heterocyclic chemistry. Al-Omran et al. (2011) conducted Knoevenagel condensation reactions to synthesize novel compounds, showcasing the diverse reactivity and configurational possibilities offered by furan-based substrates. These findings underscore the significance of furan derivatives in the development of new heterocyclic compounds with potential applications in medicinal chemistry and material science Al-Omran, Mohareb, & El-Khair, 2011.

Natural Products and Antifungal Activity

Kokubun et al. (2007) isolated benzaldehyde derivatives from the Basidiomycete Sarcodontia crocea, identifying compounds structurally related to this compound. These compounds exhibited antifungal properties, highlighting the potential of furan-based benzaldehyde derivatives in the development of new antifungal agents and contributing to the understanding of natural products' chemistry Kokubun, Rozwadowski, & Duddeck, 2007.

Biochemical Analysis

Biochemical Properties

2-Fluoro-4-(furan-3-yl)benzaldehyde plays a significant role in biochemical reactions, particularly in the formation of Schiff bases through condensation reactions. These Schiff bases have been shown to exhibit antimicrobial properties . The compound interacts with enzymes such as tyrosinase, where it acts as an inhibitor, potentially affecting melanin synthesis . Additionally, this compound can form complexes with metal ions, which may influence various enzymatic activities .

Cellular Effects

This compound has been observed to affect various cellular processes. It can influence cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction . This compound may also impact gene expression by modulating transcription factors or other regulatory proteins . Furthermore, this compound can alter cellular metabolism by affecting key metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or activation . For example, its interaction with tyrosinase results in the inhibition of this enzyme, affecting melanin synthesis . Additionally, this compound can influence gene expression by binding to transcription factors or other DNA-binding proteins, thereby modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial activity or modulation of metabolic pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular and biochemical processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels . The compound may also influence the activity of key metabolic enzymes, thereby altering the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . The distribution of this compound can affect its activity and function, as well as its potential interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular processes . For example, this compound may localize to the nucleus, where it interacts with transcription factors and other DNA-binding proteins to modulate gene expression .

Properties

IUPAC Name

2-fluoro-4-(furan-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2/c12-11-5-8(1-2-9(11)6-13)10-3-4-14-7-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZMWIXIXSDLHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=COC=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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